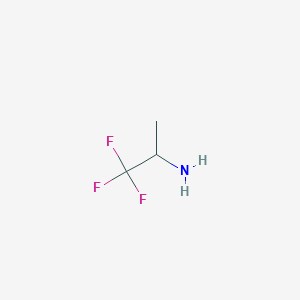

1,1,1-Trifluoropropan-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoropropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMLKBMPULDPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307602 | |

| Record name | 1,1,1-Trifluoro-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-49-8 | |

| Record name | 1,1,1-Trifluoro-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoropropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1,1-Trifluoropropan-2-amine synthesis and purification

An In-depth Technical Guide on the Synthesis and Purification of 1,1,1-Trifluoropropan-2-amine

Introduction

This compound, also known as trifluoroisopropylamine, is a critical fluorinated building block in the development of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. The amine is a chiral compound, and access to both its racemic and enantiomerically pure forms is of high value.[1] Industrial-scale synthesis of the enantiomers has been achieved through the fluorination of D- or L-alanine using sulfur tetrafluoride (SF4), but the toxicity and specialized handling requirements of SF4 have driven the development of alternative methods suitable for standard laboratory settings.[1] This guide provides a detailed overview of common synthetic routes and purification strategies for this versatile compound.

Synthetic Routes

Several methodologies have been established for the synthesis of this compound, starting from various precursors. The most common approaches involve the transformation of 1,1,1-trifluoroacetone or its derivatives.

Base-Catalyzed Isomerization of a Benzyl Imine

A widely used method involves the formation of an imine from 1,1,1-trifluoroacetone and benzylamine, followed by a base-catalyzed rearrangement and distillation of the final product. This process avoids high-pressure hydrogenation and can be performed in standard laboratory glassware.[2]

Caption: Synthesis via Imine Isomerization.

Step 1: Preparation of N-(1,1,1-trifluoroisopropylidene)benzylamine [2]

-

To a solution of p-toluenesulfonic acid (1.5 g) in toluene (10 L), add 1,1,1-trifluoroacetone (3360 g) after cooling the mixture to 0 °C.

-

Slowly add benzylamine (3225 g) over 3 hours, maintaining the temperature between 0 and 10 °C.

-

Heat the reaction mixture at reflux for 15 hours, removing the water formed during the reaction using a Dean-Stark apparatus or similar water separator.

-

After cooling to room temperature, remove the solvent under vacuum. The resulting crude product, N-(1,1,1-trifluoroisopropylidene)benzylamine, can be used in the next step without further purification.

Step 2: Preparation of this compound [2]

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a distillation apparatus with an ice-cooled receiving flask, place the crude N-(1,1,1-trifluoroisopropylidene)benzylamine (4643 g).

-

Add excess benzylamine (2755 g) to the flask and heat the mixture to 90 °C.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mL). The product, this compound, will begin to distill.

-

Increase the reaction temperature to 115 °C and add an additional 25 mL of DBU.

-

Continue heating at 115 °C and collect the distillate until no more product comes over. The pure product is collected in the ice-cooled flask.

Reduction of 1,1,1-Trifluoroacetone Oxime

Another common industrial method is the reduction of 1,1,1-trifluoroacetone oxime. This reaction typically requires high-pressure hydrogenation and a metal catalyst.[3]

Caption: Synthesis via Oxime Reduction.

This is a generalized protocol based on patented processes.

-

Charge a high-pressure reactor (autoclave) with 1,1,1-trifluoroacetone oxime and a suitable solvent (e.g., an alcohol).

-

Add the hydrogenation catalyst, such as Raney Nickel or Rhodium on alumina.[3]

-

Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).[3]

-

Heat the mixture to the reaction temperature (e.g., 90 °C) with vigorous stirring.[3]

-

Maintain the reaction under these conditions for several hours (e.g., 2.5 hours) until hydrogen uptake ceases.[3]

-

Cool the reactor, vent the excess hydrogen pressure, and purge with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The product can be isolated from the filtrate by distillation.

Synthesis from 1,1,1-Trifluoroisopropanol

An alternative route begins with the more readily available alcohol, which is first converted to a sulfonate ester, a good leaving group, and then displaced with ammonia.[3]

Step 1: Synthesis of 1,1,1-Trifluoroisopropyl p-toluenesulfonate [3]

-

In a three-necked flask, combine 1,1,1-trifluoroisopropanol (45.6 g, 0.4 mol), dichloroethane (200 g), and triethylamine (48.6 g, 0.48 mol).

-

Add p-toluenesulfonyl chloride (83.9 g, 0.44 mol) to the mixture.

-

Heat the reaction to 50 °C and maintain with stirring for 3 hours.

-

Cool the mixture to room temperature and wash twice with purified water (100 mL each).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the sulfonate ester.

Step 2: Amination to this compound [3]

-

Place the crude sulfonate ester in a high-pressure reactor with a polar aprotic solvent.

-

Heat the reactor to between 60-100 °C.

-

Introduce ammonia gas, maintaining a pressure of 0.4-0.8 MPa.

-

Continue the reaction for 3-10 hours.

-

After cooling and venting, the product is isolated from the reaction mixture by rectification.[3]

Comparison of Synthetic Routes

| Method | Starting Material | Key Reagents | Conditions | Yield | Purity | Notes |

| Imine Isomerization | 1,1,1-Trifluoroacetone | Benzylamine, DBU, p-TSA | 90-115 °C, atmospheric pressure | Good | >99% (after distillation)[2] | Avoids high-pressure equipment but uses a large amount of benzylamine.[3] |

| Oxime Reduction | 1,1,1-Trifluoroacetone Oxime | H₂, Raney Ni | 90 °C, 50 bar | 86%[3] | High | Requires specialized high-pressure hydrogenation equipment.[3] |

| Oxime Reduction | 1,1,1-Trifluoroacetone Oxime | H₂, Rh/Al₂O₃ | 147 °C (gas phase) | 80%[3] | 94% selectivity[3] | Gas-phase process suitable for continuous flow production.[3] |

| Sulfonate Displacement | 1,1,1-Trifluoroisopropanol | TsCl, NEt₃, Ammonia | 60-100 °C, 0.4-0.8 MPa | High | >99.5% (after rectification)[3] | Mild pressure conditions compared to hydrogenation; readily available starting material.[3] |

Purification

Purification is critical to obtaining this compound of sufficient quality for subsequent use. The appropriate method depends on the nature of the impurities and whether a racemic or enantiomerically pure product is desired.

Fractional Distillation

Given its low boiling point of 46-47 °C, fractional distillation is the primary method for purifying the crude product.[2] This technique is effective at separating the amine from higher-boiling starting materials, solvents, and byproducts.[4]

-

Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.[4] It is crucial that the receiving flask is cooled in an ice bath due to the product's volatility.

-

Charge the distillation flask with the crude amine mixture.

-

Gently heat the flask. The more volatile components will rise through the column.[4]

-

Maintain a slow and steady distillation rate to ensure good separation.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (46-47 °C).[2]

Chiral Resolution of Racemic Amine

For applications requiring a single enantiomer, resolution of the racemic amine is a common strategy. This is often achieved by forming diastereomeric salts with a chiral resolving agent.

Caption: Workflow for Diastereomeric Salt Resolution.

This is a generalized protocol based on established chemical principles for resolving amines.[1][5]

-

Dissolve the racemic this compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

In a separate flask, dissolve an equimolar amount of an enantiomerically pure resolving agent, such as (+)-tartaric acid, in the same solvent, heating gently if necessary.[1]

-

Slowly add the tartaric acid solution to the amine solution. A precipitate of the diastereomeric salts should begin to form.

-

Allow the mixture to cool slowly to room temperature and then in an ice bath or refrigerator to maximize crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric excess (ee) can be checked at this stage.

-

To recover the free amine, suspend the purified diastereomeric salt crystals in water and add a strong base (e.g., aqueous NaOH) until the solution is strongly alkaline.

-

Extract the liberated free amine into a low-boiling organic solvent, such as diethyl ether or dichloromethane.

-

Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent by distillation to yield the enantiomerically enriched amine.

-

The mother liquor from step 5 contains the other diastereomeric salt, from which the other amine enantiomer can be recovered using the same basification and extraction procedure.

Physical and Chemical Data

| Property | Value | Source |

| Chemical Formula | C₃H₆F₃N | [6] |

| Molar Mass | 113.08 g/mol | - |

| Boiling Point | 46-47 °C | [2] |

| Appearance | Colorless liquid | [7] |

| HCl Salt Melting Point | 220-222 °C | |

| Storage Conditions | Inert atmosphere, freezer (-20°C) | [6] |

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]

- 3. CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google Patents [patents.google.com]

- 4. Purification [chem.rochester.edu]

- 5. pharmtech.com [pharmtech.com]

- 6. This compound | 421-49-8 [sigmaaldrich.com]

- 7. Trifluoroacetone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 1,1,1-Trifluoropropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoropropan-2-amine, a fluorinated analog of isopropylamine, is a valuable building block in medicinal chemistry and drug development. The introduction of the trifluoromethyl group can significantly alter the physicochemical and pharmacological properties of a parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and its hydrochloride salt, details relevant experimental protocols, and outlines a common synthetic route.

Core Physicochemical Properties

The key physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.

This compound (Free Base)

| Property | Value | Source |

| CAS Number | 421-49-8 | --INVALID-LINK--[1] |

| Molecular Formula | C₃H₆F₃N | --INVALID-LINK--[1] |

| Molecular Weight | 113.08 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Boiling Point | 46-47 °C | --INVALID-LINK--[2] |

| Physical Form | Liquid | --INVALID-LINK-- |

| logP (Computed) | 0.8 | --INVALID-LINK--[1] |

| pKa | Data not available | |

| Density | Data not available | |

| Water Solubility | Data not available |

This compound Hydrochloride

| Property | Value | Source |

| CAS Number | 2968-32-3 (Racemate) | --INVALID-LINK--[3] |

| Molecular Formula | C₃H₇ClF₃N | --INVALID-LINK--[4] |

| Molecular Weight | 149.54 g/mol | --INVALID-LINK--[4] |

| Melting Point | 220-222 °C | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Solubility | Soluble in water and ethanol, slightly soluble in ether.[5] | --INVALID-LINK--[5] |

| Density | 1.148 g/cm³ (ambiguous if for salt or free base) | --INVALID-LINK--[5] |

Experimental Protocols

Determination of Boiling Point

The boiling point of liquid this compound can be determined using a simple distillation apparatus.

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A small volume of the purified liquid amine is placed in the round-bottom flask with a few boiling chips.

-

Heating: The flask is gently heated in a heating mantle or oil bath.

-

Measurement: The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed. The boiling point is the constant temperature at which the vapor and liquid are in equilibrium, corrected for atmospheric pressure.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a graduated cylinder and a balance.

-

Mass of Empty Container: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured on an analytical balance.

-

Volume of Sample: A known volume of the amine is added to the container. If using a pycnometer, it is filled to its calibrated volume.

-

Mass of Filled Container: The mass of the container with the amine is measured.

-

Calculation: The density is calculated by dividing the mass of the amine (mass of filled container - mass of empty container) by its volume.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the protonated amine is a measure of its basicity and can be determined by potentiometric titration.

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Titration Setup: A calibrated pH electrode is immersed in the amine solution, which is continuously stirred.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the amine between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Measurement: The concentration of the amine in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the amine in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

The solubility of this compound in water can be determined using the shake-flask method.

-

Equilibration: An excess amount of the amine is added to a known volume of water in a sealed flask.

-

Shaking: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved amine is separated from the saturated solution by centrifugation or filtration.

-

Concentration Measurement: The concentration of the amine in the clear aqueous solution is determined by a suitable analytical method (e.g., GC, HPLC, or titration).

-

Result: The measured concentration represents the aqueous solubility of the compound at that temperature.

Synthesis Workflow

A common method for the preparation of this compound is the reductive amination of 1,1,1-trifluoroacetone. A specific example involves the reaction with benzylamine followed by a transamination reaction.[2]

Caption: Synthesis of this compound.

Biological Context and Drug Development Implications

Specific signaling pathways or metabolic processes directly involving this compound are not well-documented in publicly available literature. However, the introduction of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug molecule.

The basicity of the amine group, which will be influenced by the electron-withdrawing trifluoromethyl group, is a critical parameter for drug-receptor interactions. The protonated form of the amine can form ionic bonds with acidic residues in a protein's active site. Therefore, understanding the pKa is crucial for predicting the ionization state at physiological pH and for designing molecules with optimal binding characteristics.

The lipophilicity, quantified by logP, affects a molecule's ability to cross cell membranes and the blood-brain barrier. The trifluoromethyl group generally increases lipophilicity, which can be advantageous for targeting intracellular proteins or the central nervous system. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Conclusion

References

- 1. 1,1,1-Trifluoro-2-propanamine | C3H6F3N | CID 3783165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]

- 3. This compound hydrochloride | CAS 2968-32-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

An In-depth Technical Guide to 1,1,1-Trifluoropropan-2-amine (CAS: 421-49-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoropropan-2-amine, also known as 1,1,1-trifluoro-isopropylamine, is a critical fluorinated building block in modern medicinal chemistry and drug discovery. Its unique physicochemical properties, imparted by the trifluoromethyl group, make it a valuable synthon for introducing fluorine into bioactive molecules. The incorporation of the trifluoromethyl moiety can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological relevance of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 421-49-8 | [3] |

| Molecular Formula | C3H6F3N | [3] |

| Molecular Weight | 113.08 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 38 °C | [4] |

| Density | 1.09 g/mL | [4] |

| Melting Point | -145 °C | [4] |

| pKa | 5.82 ± 0.50 (Predicted) | [4] |

| Solubility | Soluble in water and ethanol, slightly soluble in ether. | [5] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹⁹F NMR | Two doublet peaks at δ -78.15 and -78.62 ppm (for diastereomers) | [6] |

| IR Spectroscopy | N-H stretch: 3300-3500 cm⁻¹ (typically two bands for primary amines), C-N stretch: 1020-1250 cm⁻¹ (aliphatic) | [7][8] |

| Mass Spectrometry | Molecular ion (M+) peak at an odd m/z value due to the presence of one nitrogen atom. Alpha-cleavage is a dominant fragmentation pattern. | [8] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Synthesis via Reductive Amination of 1,1,1-Trifluoroacetone

A prevalent method for the synthesis of this compound is the reductive amination of 1,1,1-trifluoroacetone. This can be achieved through a two-step, one-pot reaction involving the formation of an imine intermediate followed by its reduction.

Experimental Protocol:

-

Imine Formation: In a reaction vessel, dissolve 1,1,1-trifluoroacetone and an amine source (e.g., benzylamine) in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux to facilitate the formation of the N-(1,1,1-trifluoroisopropylidene)benzylamine intermediate. Water is removed azeotropically.

-

Reduction: After the formation of the imine, introduce a suitable reducing agent (e.g., sodium borohydride) to the reaction mixture.

-

The reaction is stirred until the reduction is complete, which can be monitored by techniques such as TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product can be purified by distillation to yield this compound.

Caption: Reductive amination synthesis of this compound.

Patented Two-Step Synthesis

A specific patented process details a two-step synthesis with high yields.

Experimental Protocol:

Step 1: Preparation of N-(1,1,1-trifluoroisopropylidene)benzylamine

-

To a solution of 1.5 g of p-toluenesulfonic acid in 10 L of toluene, add 3360 g of 1,1,1-trifluoroacetone at 0 °C.

-

Dose 3225 g of benzylamine over 3 hours, maintaining the temperature between 0 and 10 °C.

-

Heat the reaction mixture at reflux for 15 hours, distilling off the water formed.

-

After cooling, remove the solvent under vacuum to yield the crude N-(1,1,1-trifluoroisopropylidene)benzylamine.

Step 2: Preparation of this compound

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a descending condenser with an ice-cooled receiving flask, place 4643 g of the crude product from Step 1.

-

Add 2755 g of benzylamine and heat the mixture to 90 °C.

-

Add 20 ml of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene); the product will begin to distill.

-

Increase the temperature to 115 °C and add another 25 ml of DBU.

-

Maintain the temperature at 115 °C and continue distillation until no more product is collected.

-

The pure this compound is collected in the ice-cooled flask.

Caption: Patented two-step synthesis of this compound.

Biological Relevance and Role in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] Its primary biological significance is derived from the properties it imparts to the final drug molecule.

Role as a Key Intermediate for Vorasidenib (IDH1/2 Inhibitor)

A prominent example of the importance of this compound is its use as a crucial chiral intermediate in the synthesis of vorasidenib.[1] Vorasidenib is a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes, which are implicated in certain cancers, including gliomas.[1][9]

Mutations in IDH1 and IDH2 lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which promotes tumorigenesis.[9][10] Vorasidenib inhibits these mutant enzymes, thereby reducing 2-HG levels.[9] The (R)-enantiomer of this compound is specifically used to construct the chiral side chain of vorasidenib.[1] The presence of the trifluoromethyl group in this side chain is critical for enhancing the metabolic stability and target binding affinity of the final drug.[1]

Caption: Role of this compound in Vorasidenib's mechanism.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed, in contact with skin, or if inhaled.[4] It is also irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Store in a cool, dry place away from sources of ignition.

Conclusion

This compound is a fundamentally important building block in the development of modern pharmaceuticals. Its synthesis is well-established, and its utility is exemplified by its role in the creation of targeted cancer therapies like vorasidenib. The trifluoromethyl group it carries provides significant advantages in drug design, enhancing the properties of the final active pharmaceutical ingredient. For researchers in drug discovery and development, a thorough understanding of the properties and synthesis of this compound is essential for leveraging its potential in creating novel and effective therapeutics.

References

- 1. (R)-2-AMINO-1,1,1-TRIFLUOROPROPANE HYDROCHLORIDE | Pharmaceutical Intermediate | 177469-12-4 - PHMO [phmo.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,1,1-Trifluoro-2-propanamine | C3H6F3N | CID 3783165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Vorasidenib | C14H13ClF6N6 | CID 117817422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The role of mutant IDH1 and IDH2 inhibitors in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,1,1-Trifluoropropan-2-amine: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral building block, 1,1,1-Trifluoropropan-2-amine. The information herein is intended to support identification, characterization, and quality control in research and development settings. The data presented is a consolidation of predicted values based on analogous compounds and fundamental spectroscopic principles, owing to the absence of a complete, publicly available experimental dataset for this specific molecule.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 2-Amino-1,1,1-trifluoropropane, Trifluoroisopropylamine

-

CAS Number: 421-49-8

-

Molecular Formula: C₃H₆F₃N

-

Molecular Weight: 113.08 g/mol [1]

-

Structure:

F H H | | | F-C-C-C-H | | | F H NH₂

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) in Hz |

| ~ 3.5 - 3.8 | Quartet of Doublets (qd) or Multiplet (m) | 1H | CH | ³JHH ≈ 6-7 Hz, ³JHF ≈ 7-8 Hz |

| ~ 1.5 - 1.8 | Broad Singlet (br s) | 2H | NH₂ | - |

| ~ 1.2 - 1.4 | Doublet (d) | 3H | CH₃ | ³JHH ≈ 6-7 Hz |

Note: The chemical shift of the NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity (in ¹H-coupled spectrum) | Assignment | Predicted Coupling Constants (J) in Hz |

| ~ 125 - 128 | Quartet (q) | CF₃ | ¹JCF ≈ 280-285 Hz |

| ~ 50 - 55 | Quartet of Doublets (qd) | CH | ²JCF ≈ 30-35 Hz |

| ~ 15 - 20 | Quartet (q) | CH₃ | ³JCF ≈ 1-2 Hz |

¹⁹F NMR Spectroscopy

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Predicted Coupling Constants (J) in Hz |

| ~ -74 to -78 | Doublet (d) | ³JFH ≈ 7-8 Hz |

Note: The chemical shift is referenced to CFCl₃ at 0 ppm.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H symmetric and asymmetric stretching |

| 2850 - 3000 | Medium | C-H stretching |

| 1590 - 1650 | Medium | N-H bending (scissoring) |

| 1100 - 1350 | Strong | C-F stretching |

| 1000 - 1200 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion | Comments |

| 113 | [C₃H₆F₃N]⁺ | Molecular ion (M⁺) |

| 98 | [C₂H₃F₃N]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage. This is expected to be a major fragment. |

| 44 | [C₂H₆N]⁺ | Loss of a trifluoromethyl radical (•CF₃). |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a volatile, fluorinated amine such as this compound.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer with a field strength of at least 400 MHz for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Signal average a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Set the spectral width to cover a range appropriate for trifluoromethyl groups (e.g., -50 to -100 ppm).

-

Use a suitable pulse program and a relaxation delay of 1-2 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Data Acquisition:

-

EI-MS: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 10 to 200.

-

ESI-MS: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to 1,1,1-Trifluoropropan-2-amine: Commercial Availability, Synthesis, and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the commercial availability, synthesis, and analytical characterization of 1,1,1-Trifluoropropan-2-amine (CAS: 421-49-8), a valuable building block in pharmaceutical and agrochemical research. This guide is intended to serve as a practical resource for researchers and professionals involved in drug discovery and development.

Commercial Availability and Suppliers

This compound is commercially available in its racemic form, as individual (R)- and (S)-enantiomers, and as its hydrochloride salt. A variety of chemical suppliers offer this compound in different purities and quantities, catering to both research and development needs. Below is a summary of prominent suppliers and their typical product offerings.

| Supplier | Product Form | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | Racemic | 421-49-8 | ≥97% | 1 g, 5 g, 25 g |

| (R)-enantiomer hydrochloride | 177469-12-4 | ≥98% | Custom synthesis | |

| (S)-enantiomer hydrochloride | 125353-44-8 | ≥95% | Custom synthesis | |

| Racemic hydrochloride | 2968-32-3 | ≥98% | 1 g, 5 g | |

| Ivy Fine Chemicals | Racemic | 421-49-8 | Not specified | 5 g, 25 g, 100 g, Bulk |

| Manchester Organics | Racemic | 421-49-8 | 97% | 1 g, 5 g |

| Ambeed, Inc. | Racemic | 421-49-8 | 97% | 1 g, 5 g, 25 g |

| Capot Chemical Co., Ltd. | Racemic hydrochloride | 2968-32-3 | Not specified | Inquiry |

| (S)-enantiomer hydrochloride | 125353-44-8 | Not specified | Inquiry | |

| Oakwood Chemical | (S)-enantiomer hydrochloride | 125353-44-8 | 99% | 250 mg, 1 g, 5 g, 25 g, 100 g |

| Chemenu | Racemic | 421-49-8 | ≥95% | Inquiry |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

Synthesis of Racemic this compound

A common and scalable method for the preparation of racemic this compound involves the reaction of 1,1,1-trifluoroacetone with benzylamine, followed by a base-catalyzed rearrangement and distillation. The following protocol is adapted from patent literature, which describes a robust process for its synthesis.[1]

Step 1: Formation of N-(1,1,1-trifluoroisopropylidene)benzylamine

-

To a solution of p-toluenesulfonic acid (1.5 g) in toluene (10 L), add 1,1,1-trifluoroacetone (3360 g) after cooling the mixture to 0°C.

-

Slowly add benzylamine (3225 g) over a period of 3 hours, maintaining the temperature between 0 and 10°C.

-

Heat the reaction mixture to reflux for 15 hours. The water formed during the reaction is removed by azeotropic distillation.

-

After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude N-(1,1,1-trifluoroisopropylidene)benzylamine. This intermediate is typically used in the next step without further purification.

Step 2: Rearrangement and Distillation to this compound

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a distillation condenser, place the crude N-(1,1,1-trifluoroisopropylidene)benzylamine (4643 g).

-

Add benzylamine (2755 g) and heat the mixture to 90°C.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 ml) to the mixture. The product, this compound, will begin to distill.

-

Increase the reaction temperature to 115°C and add an additional 25 ml of DBU.

-

Continue the distillation at 115°C until no more product is collected. The collected product is this compound with a boiling point of 46-47°C.[1]

Caption: Synthesis workflow for this compound.

Analytical Methods

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity of this compound and for identifying potential impurities. Due to the basic nature of amines, derivatization is often employed to improve peak shape and chromatographic performance.

Derivatization Protocol (using Trifluoroacetic Anhydride - TFAA):

-

Dissolve a small amount of the amine sample in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

-

Add an excess of trifluoroacetic anhydride (TFAA) to the solution.

-

Allow the reaction to proceed at room temperature for 15-30 minutes. The resulting N-trifluoroacetyl derivative is more volatile and less polar, making it amenable to GC analysis.

Illustrative GC-MS Parameters:

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 250°C at a rate of 10°C/min.

-

Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

2.2.2. Chiral High-Performance Liquid Chromatography (HPLC)

For the separation of the enantiomers of this compound, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this purpose.

Illustrative Chiral HPLC Parameters:

-

Column: A chiral column with a cellulose or amylose-based stationary phase (e.g., CHIRALPAK® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of a basic additive (e.g., diethylamine or triethylamine) is often added to the mobile phase to improve peak shape and resolution of amines. A typical mobile phase could be Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm), as the amine does not have a strong chromophore.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹⁹F NMR are highly informative.

¹H NMR (in CDCl₃):

-

The spectrum is expected to show a quartet for the methine proton (CH) due to coupling with the three fluorine atoms and a doublet from coupling with the methyl protons.

-

The methyl group (CH₃) will appear as a doublet due to coupling with the methine proton.

-

The amine protons (NH₂) may appear as a broad singlet.

¹⁹F NMR (in CDCl₃):

-

The three equivalent fluorine atoms of the trifluoromethyl group (CF₃) are expected to give rise to a doublet due to coupling with the methine proton.

Logical Relationships in Analytical Workflow

The following diagram illustrates the logical workflow for the complete analysis of a synthesized batch of this compound.

Caption: Analytical workflow for this compound.

This technical guide provides a foundational understanding of the commercial landscape, synthesis, and analytical control of this compound. Researchers are encouraged to consult the original literature and supplier documentation for further details and to optimize the described methods for their specific applications.

References

Unveiling the Conformational Landscape of 1,1,1-Trifluoropropan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trifluoropropan-2-amine is a chiral fluorinated amine of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group. Understanding its three-dimensional structure and conformational preferences is paramount for rational drug design and structure-activity relationship studies. This technical guide provides an in-depth analysis of the molecular structure and conformation of this compound. In the absence of direct experimental data for the amine, this guide leverages findings from a comprehensive study on its analogous alcohol, 1,1,1-trifluoro-2-propanol, and established principles of conformational analysis to present a robust theoretical model. This guide summarizes key structural parameters, explores the potential energy landscape, and details the methodologies that would be employed for its experimental and computational characterization.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. The trifluoromethyl group (CF₃), in particular, is a common substituent in pharmaceuticals, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound, with its chiral center adjacent to the trifluoromethyl group, represents a key building block in the synthesis of complex bioactive molecules. A thorough understanding of its conformational preferences is crucial for predicting its interactions with biological targets.

This guide synthesizes theoretical predictions based on high-level ab initio calculations and analogies to structurally similar molecules to provide a detailed picture of the conformational landscape of this compound.

Molecular Structure and Conformational Isomers

The conformational flexibility of this compound arises primarily from the rotation around the C1-C2 and C2-N single bonds. Due to the steric bulk and electrostatic interactions of the trifluoromethyl and amino groups, it is expected that staggered conformations will be significantly more stable than eclipsed conformations.

Based on analogy with 1,1,1-trifluoro-2-propanol, it is predicted that this compound exists predominantly as a mixture of three stable conformers, designated as Conformer I , Conformer II , and Conformer III . These conformers are characterized by the dihedral angles involving the C-C-N-H and H-C-C-F frameworks.

A logical workflow for the conformational analysis of this molecule, combining computational and experimental approaches, is depicted below.

Predicted Stable Conformers

The predicted stable conformers are depicted below. The stability of these conformers is dictated by a balance of steric hindrance, dipole-dipole interactions, and potential intramolecular hydrogen bonding between the amino group and the fluorine atoms.

Quantitative Structural Data (Theoretical)

The following tables summarize the predicted structural parameters for the most stable conformer (Conformer I) of this compound, derived from ab initio calculations at the MP2/6-311++G(d,p) level of theory. These values are based on the study of the analogous alcohol and are expected to be in close agreement with experimental values for the amine.

Table 1: Predicted Bond Lengths for Conformer I

| Bond | Predicted Length (Å) |

| C1-C2 | 1.525 |

| C2-N | 1.465 |

| C1-F (avg) | 1.345 |

| C2-H | 1.098 |

| N-H (avg) | 1.015 |

| C1-C(H3) | 1.510 |

Table 2: Predicted Bond Angles for Conformer I

| Angle | Predicted Angle (°) |

| C1-C2-N | 110.5 |

| F-C1-F (avg) | 108.0 |

| C2-C1-F (avg) | 110.9 |

| C1-C2-H | 108.5 |

| H-N-H | 107.0 |

| C2-N-H (avg) | 110.0 |

Table 3: Predicted Dihedral Angles for Conformer I

| Dihedral Angle | Predicted Angle (°) |

| F-C1-C2-N | 65.0, -175.0, -55.0 |

| H-C2-C1-F | -60.0, 60.0, 180.0 |

| C1-C2-N-H | 60.0, 180.0 |

Table 4: Predicted Relative Energies of Conformers

| Conformer | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

| Conformer I | 0.00 | ~ 85 |

| Conformer II | 3.5 | ~ 10 |

| Conformer III | 6.0 | ~ 5 |

Experimental Protocols

While specific experimental data for this compound is not available in the reviewed literature, the following established protocols would be employed for its structural and conformational analysis.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique capable of providing precise rotational constants for different conformers in the gas phase.

Methodology:

-

Sample Introduction: The sample would be introduced into the spectrometer, likely using a heated nozzle to ensure sufficient vapor pressure. For less volatile samples, laser ablation of a solid sample can be utilized.

-

Supersonic Expansion: The gaseous sample would be expanded through a nozzle into a high-vacuum chamber, resulting in a rotationally and vibrationally cold molecular beam. This simplifies the resulting spectrum by populating only the lowest energy levels.

-

Microwave Irradiation: The molecular beam is irradiated with microwave radiation. When the radiation frequency matches a rotational transition, the molecules absorb energy.

-

Detection: The resulting absorption or emission is detected, typically using a Fourier-transform microwave spectrometer, which allows for the simultaneous detection of a wide range of frequencies.

-

Data Analysis: The measured transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) for each observed conformer. Isotopic substitution (e.g., ¹⁵N, ¹³C) can be used to precisely determine the atomic coordinates.

Ab Initio and Density Functional Theory (DFT) Calculations

Computational chemistry is an indispensable tool for predicting and interpreting experimental results.

Methodology:

-

Conformational Search: A systematic search of the potential energy surface is performed by rotating the key dihedral angles (C1-C2 and C2-N) to identify all possible low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory and basis set (e.g., MP2/6-311++G(d,p) or a DFT functional like B3LYP with a similar basis set).

-

Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

-

Relative Energy Calculation: The relative energies of the conformers are calculated, including zero-point energy corrections, to predict their relative populations at a given temperature.

-

Spectroscopic Parameter Prediction: Rotational constants, dipole moments, and vibrational frequencies are calculated to aid in the assignment of experimental spectra.

Conclusion

This technical guide presents a comprehensive theoretical model for the molecular structure and conformation of this compound. Based on analogies to structurally related molecules and established computational methodologies, it is predicted that this amine exists as a mixture of three stable conformers, with one gauche conformer being significantly more populated. The provided quantitative data on bond lengths, angles, and dihedral angles offers a valuable starting point for researchers in medicinal chemistry and drug development. The outlined experimental protocols for microwave spectroscopy and computational chemistry provide a clear roadmap for future studies to experimentally validate and refine this theoretical model. A detailed understanding of the conformational landscape of this important building block will undoubtedly facilitate the design of more potent and selective drug candidates.

Solubility Profile of 1,1,1-Trifluoropropan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1-Trifluoropropan-2-amine and its hydrochloride salt in common laboratory solvents. Due to a lack of publicly available quantitative data, this document focuses on reported qualitative solubility and provides a detailed experimental protocol for researchers to determine precise solubility values tailored to their specific needs.

Core Compound Information

This compound is a fluorinated organic compound with a primary amine group. Its structure, featuring a trifluoromethyl group, significantly influences its physicochemical properties, including its solubility. The presence of the amine group allows for the formation of salts, such as the hydrochloride salt, which can exhibit different solubility profiles compared to the free amine.

Qualitative Solubility Data

While specific quantitative solubility data (e.g., in g/L or mol/L) for this compound is not extensively available in published literature, the following table summarizes the available qualitative information. The solubility of the free amine is inferred based on general principles of chemical solubility ("like dissolves like"), considering its polarity and hydrogen bonding capabilities.

| Compound Form | Solvent | Solubility | Reference/Basis |

| This compound Hydrochloride | Water | Soluble | [1] |

| Ethanol | Soluble | [1] | |

| Diethyl Ether | Slightly Soluble | [1] | |

| This compound (Free Amine) | Water | Likely Soluble | Inferred (Polar; can form hydrogen bonds) |

| Methanol / Ethanol | Likely Soluble | Inferred (Polar protic solvents) | |

| Acetone / Acetonitrile | Likely Soluble | Inferred (Polar aprotic solvents) | |

| Dichloromethane | Likely Soluble | Inferred (Moderately polar solvent) | |

| Toluene / Hexanes | Likely Sparingly Soluble to Insoluble | Inferred (Nonpolar solvents) |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is considered the gold standard. This method involves equilibrating an excess of the solute with a solvent at a constant temperature and then measuring the concentration of the dissolved solute.

I. Materials and Equipment

-

This compound (or its salt)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, toluene)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a gas chromatograph (GC) if the amine is sufficiently volatile.

II. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. An excess is confirmed if a visible amount of undissolved amine remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved particles.

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC Method Example):

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. This may involve derivatization of the amine to improve its chromatographic properties and detection.

-

Calibration Curve: Prepare a series of standard solutions of the amine of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area corresponding to the amine.

-

Calculation: Use the calibration curve to determine the concentration of the amine in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. For drug development and research applications, obtaining precise solubility data through these experimental methods is crucial for formulation, bioavailability studies, and process chemistry.

References

An In-depth Technical Guide to the Enantiomers of 1,1,1-Trifluoropropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trifluoropropan-2-amine is a critical chiral building block in modern medicinal and agrochemical research. The stereochemistry of this molecule significantly influences the biological activity of its derivatives, making the synthesis and separation of its individual enantiomers, (R)- and (S)-1,1,1-trifluoropropan-2-amine, a topic of paramount importance. This guide provides a comprehensive overview of the synthesis, resolution, and characterization of these enantiomers, including detailed experimental protocols and comparative data.

Introduction

The incorporation of a trifluoromethyl group into bioactive molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. When this group is positioned adjacent to a stereocenter, as in this compound, the resulting enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, access to enantiomerically pure forms of this amine is essential for the development of stereochemically defined drugs and agrochemicals. This document serves as a technical resource for chemists and pharmacologists, detailing established methods for the preparation and characterization of (R)- and (S)-1,1,1-trifluoropropan-2-amine.

Physicochemical Properties

A summary of the key physicochemical properties of the enantiomers of this compound and its common salt forms is presented below. Data for the individual enantiomers of the free amine is less commonly reported than for the racemic mixture and hydrochloride salts.

| Property | (R)-1,1,1-Trifluoropropan-2-amine | (S)-1,1,1-Trifluoropropan-2-amine | Racemic this compound |

| Molecular Formula | C₃H₆F₃N | C₃H₆F₃N | C₃H₆F₃N |

| Molecular Weight | 113.08 g/mol [1][2] | 113.08 g/mol [1][2] | 113.08 g/mol [1][2] |

| CAS Number | 374-01-6 (Parent) | 125278-10-6[1] | 421-49-8[2] |

| Boiling Point | Not specified | Not specified | 46-47 °C[2] |

| Density | Not specified | Not specified | Not specified |

| Appearance | Liquid[2] | Liquid[1] | Liquid[2] |

| Specific Rotation [α]D | Not specified (free base) | Not specified (free base) | 0 |

| Hydrochloride Salt CAS | 177469-12-4[3] | 125353-44-8[4] | 2968-32-3[5] |

| Hydrochloride Salt M.P. | Not specified | ~240 °C[4] | 220-222 °C |

| Hydrochloride Salt [α]D | Not specified | [α]D -2.94 (c 1.0, MeOH, 25 °C, 98% ee)[6] | 0 |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates the enantiomers from a racemic mixture.

Asymmetric Synthesis via Chiral Sulfinamide Auxiliary

This method provides direct access to enantiomerically enriched this compound through the diastereoselective reduction of a chiral N-sulfinylimine. The use of Ellman's chiral auxiliary, (R)- or (S)-tert-butanesulfinamide, allows for high stereocontrol.[6][7][8]

Step 1: Formation of (R,Z)-N-(1,1,1-trifluoropropan-2-ylidene)-2-methylpropane-2-sulfinamide

-

To a solution of (R)-tert-butanesulfinamide (1.0 eq) in a suitable solvent (e.g., a mixture of CH₂Cl₂ and MeOH), add 1,1,1-trifluoroacetone (1.5 eq).

-

Add a Lewis acid catalyst, such as Ti(OiPr)₄ (2.0 eq).

-

Stir the mixture at room temperature for 18-24 hours.

-

Monitor the reaction by ¹⁹F NMR for the disappearance of the starting sulfinamide and the appearance of the N-sulfinylimine singlet at approximately -75.5 ppm.[6]

-

Upon completion, quench the reaction with water and purify by filtration through a plug of silica gel to yield the crude sulfinylimine.

Step 2: Diastereoselective Reduction

-

Dissolve the crude sulfinylimine from Step 1 in an appropriate solvent (e.g., THF) and cool to -78 °C.

-

Add a reducing agent such as L-Selectride® (1.5 eq) dropwise. The choice of reducing agent can influence the diastereoselectivity.[6]

-

Stir the reaction at -78 °C for 3-4 hours.

-

Monitor the reaction for the consumption of the sulfinylimine. The two resulting diastereomers can be distinguished by ¹⁹F NMR (doublets around δ -78.15 and -78.62 ppm).[6]

-

Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

Step 3: Auxiliary Cleavage

-

Dissolve the purified sulfinamide from Step 2 in methanol.

-

Add a solution of HCl in a suitable solvent (e.g., 1,4-dioxane or diethyl ether) and stir at room temperature for 1 hour.

-

Concentrate the mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether to afford the hydrochloride salt of (S)-1,1,1-trifluoropropan-2-amine as a white solid.[6]

-

The free amine can be liberated by treatment with a base (e.g., NaOH) and extraction into an organic solvent.

Caption: Workflow for the enantioselective synthesis of (S)-1,1,1-trifluoropropan-2-amine.

Chiral Resolution of Racemic this compound

Classical resolution via diastereomeric salt formation is a robust and widely used method for separating enantiomers on a preparative scale.[9] Racemic this compound can be effectively resolved using an enantiomerically pure chiral acid, such as (+)-tartaric acid or its derivatives.[6][10]

Step 1: Diastereomeric Salt Formation

-

Dissolve racemic this compound (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq) in the same solvent, using minimal heating if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction may be observed.

-

Allow the solution to cool slowly to room temperature and then let it stand undisturbed for several hours to overnight to allow for the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate crystallization.

Step 2: Fractional Crystallization

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which is enriched in the more soluble diastereomeric salt.

-

Dry the crystals under vacuum. The enantiomeric excess of the amine in the crystallized salt should be determined at this stage (e.g., by chiral HPLC after liberating a small sample).

-

If the desired enantiomeric purity is not achieved, the diastereomeric salt can be recrystallized from the same or a different solvent system.

Step 3: Liberation of the Free Amine

-

Dissolve the enantiomerically enriched diastereomeric salt in water.

-

Add a base, such as 2 M NaOH solution, dropwise with stirring until the solution is strongly basic (pH > 10).

-

The free amine will separate as an organic layer. Extract the aqueous solution multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and carefully remove the solvent by distillation to yield the enantiomerically enriched free amine.

Caption: General workflow for the chiral resolution of racemic this compound.

Spectroscopic and Analytical Data

Characterization of the enantiomers of this compound relies on standard spectroscopic techniques. While full spectra are best consulted from spectral databases, typical chemical shifts are noted below.

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH) due to coupling with the three fluorine atoms and a doublet for the methyl protons (CH₃) due to coupling with the methine proton. The amine protons (NH₂) may appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show two signals for the aliphatic carbons. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for assessing purity and diastereomeric excess in synthetic intermediates.[6] For the final product, a single signal, typically a doublet due to coupling with the methine proton, is expected.

Note: Actual chemical shifts can vary depending on the solvent and whether the analysis is performed on the free amine or a salt form.

Applications in Drug Development

Chiral amines are ubiquitous in pharmaceuticals, and the stereochemistry at the amine-bearing carbon is often crucial for biological activity. (R)- and (S)-1,1,1-trifluoropropan-2-amine serve as valuable precursors for a variety of complex molecular targets. The trifluoromethyl group can impart desirable properties such as metabolic stability and enhanced binding affinity, making these building blocks attractive for the synthesis of novel therapeutic agents and agrochemicals.

Conclusion

The enantiomers of this compound are key chiral building blocks with significant potential in the life sciences. This guide has detailed robust and accessible methods for their preparation, either through direct asymmetric synthesis using a chiral auxiliary or through classical resolution of the racemate. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and application of these important fluorinated compounds. Careful selection of the synthetic or resolution strategy will depend on factors such as scale, desired enantiopurity, and available resources.

References

- 1. (S)-1,1,1-trifluoropropan-2-amine | C3H6F3N | CID 10964447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,1-Trifluoro-2-propanamine | C3H6F3N | CID 3783165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chembk.com [chembk.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. Ellman's Sulfinamides [sigmaaldrich.com]

- 8. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

Methodological & Application

Application of 1,1,1-Trifluoropropan-2-amine in the Development of Kinase Inhibitors

Introduction

1,1,1-Trifluoropropan-2-amine, also known as trifluoro-isopropylamine, is a valuable building block in medicinal chemistry. The incorporation of the trifluoromethyl group (CF3) into drug candidates can significantly enhance their pharmacological properties. This includes improved metabolic stability, increased lipophilicity, and better binding affinity to biological targets. These characteristics make this compound a sought-after component in the design of novel therapeutics, particularly in the development of kinase inhibitors for various diseases.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis and evaluation of kinase inhibitors, with a specific focus on Apoptosis Signal-regulating Kinase 1 (ASK1) and Janus Kinase 1 (JAK1).

Key Applications in Medicinal Chemistry

The trifluoro-isopropylamine moiety is utilized in drug design for several key reasons:

-

Metabolic Stability: The strong carbon-fluorine bond in the CF3 group is resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the half-life of a drug in the body.

-

Increased Lipophilicity: The CF3 group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.

-

Enhanced Binding Affinity: The highly electronegative fluorine atoms can participate in favorable interactions with amino acid residues in the active site of a target protein, leading to increased binding affinity and potency.

-

Bioisosteric Replacement: The trifluoro-isopropyl group can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its activity and selectivity.

Case Study: (S)-4-(1,1,1-trifluoropropan-2-yl) Quinoxaline as an ASK1 Inhibitor

A notable example of the successful incorporation of this compound is in the development of selective inhibitors for Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key enzyme in cellular stress responses and is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.

One such inhibitor, (S)-4-(1,1,1-trifluoropropan-2-yl) substituted quinoxaline, has demonstrated potent inhibitory activity against ASK1. The chiral (S)-enantiomer, in particular, has been shown to be significantly more active than its (R)-counterpart, highlighting the importance of stereochemistry in drug design.

Quantitative Data

| Compound | Target | IC50 (nM)[1] |

| (S)-4-(1,1,1-trifluoropropan-2-yl) quinoxaline (Compound 12e) | ASK1 | 46.32[1] |

| (R)-4-(1,1,1-trifluoropropan-2-yl) quinoxaline (Compound 12f) | ASK1 | 2469.68[1] |

Experimental Protocols

Synthesis of (S)-4-(1,1,1-trifluoropropan-2-yl) quinoxaline

This protocol describes a potential synthetic route for the preparation of the target compound, based on common organic synthesis methodologies.

dot

Caption: Synthetic workflow for the preparation of the target ASK1 inhibitor.

Materials:

-

A suitable quinoxaline starting material with a leaving group (e.g., a halogen) at the 4-position.

-

(S)-1,1,1-trifluoropropan-2-amine

-

A suitable solvent (e.g., Dimethyl sulfoxide - DMSO)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

-

Dissolve the quinoxaline starting material (1 equivalent) in the chosen solvent.

-

Add (S)-1,1,1-trifluoropropan-2-amine (1.2 equivalents) and the non-nucleophilic base (2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up to remove the base and other water-soluble impurities.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired (S)-4-(1,1,1-trifluoropropan-2-yl) quinoxaline.

Biochemical Assay for ASK1 Inhibition

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against ASK1 using a fluorescence-based assay.

dot

Caption: Workflow for a biochemical ASK1 inhibition assay.

Materials:

-

Recombinant human ASK1 enzyme

-

ASK1 substrate peptide (e.g., a peptide containing the MKK6 phosphorylation site)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., containing HEPES, MgCl2, DTT)

-

Fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

Test compound (e.g., (S)-4-(1,1,1-trifluoropropan-2-yl) quinoxaline)

-

384-well microplates

-

Plate reader capable of measuring fluorescence

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add a small volume of the diluted compound solutions to the wells of a 384-well plate. Include wells with a known ASK1 inhibitor as a positive control and wells with DMSO as a negative control.

-

Add the ASK1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagents from the kinase assay kit, following the manufacturer's instructions.

-

Measure the fluorescence signal on a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Application in JAK1 Inhibitor Development

The trifluoro-isopropylamine moiety can also be incorporated into inhibitors of other kinase families, such as the Janus kinases (JAKs). JAK1 is a key mediator of pro-inflammatory cytokine signaling and is a validated therapeutic target for autoimmune diseases.

dot

Caption: Simplified JAK1-STAT signaling pathway.

Cell-Based Assay for JAK1 Inhibition (STAT Phosphorylation)

This protocol describes a cell-based assay to measure the inhibition of JAK1-mediated STAT phosphorylation.

dot

Caption: Workflow for a cell-based JAK1 inhibition assay.

Materials:

-

A human cell line that expresses the IL-6 receptor and JAK1 (e.g., U266 cells)

-

Cell culture medium and supplements

-

Test compound (a potential JAK1 inhibitor containing the trifluoro-isopropylamine moiety)

-

Recombinant human Interleukin-6 (IL-6)

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3

-